1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine
CAS No.: 920218-44-6
Cat. No.: VC11935684
Molecular Formula: C22H18F3N7O
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920218-44-6 |
|---|---|
| Molecular Formula | C22H18F3N7O |
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | [4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C22H18F3N7O/c23-22(24,25)17-9-5-4-8-16(17)21(33)31-12-10-30(11-13-31)19-18-20(27-14-26-19)32(29-28-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
| Standard InChI Key | OHFRSKOGWXLKNU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F |
| Canonical SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F |
Introduction
The compound 1-{3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine is a complex heterocyclic molecule featuring a triazolopyrimidine core linked to a piperazine ring, which is further substituted with a trifluoromethylbenzoyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis
The synthesis of 1-{3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine likely involves multiple steps:
-
Formation of the Triazolopyrimidine Core: This step typically involves the reaction of appropriate starting materials to form the triazolopyrimidine ring.
-
Introduction of the Phenyl Group: The phenyl group is incorporated into the triazolopyrimidine core.
-
Piperazine Ring Formation and Substitution: The piperazine ring is formed and then substituted with the trifluoromethylbenzoyl moiety.
Biological Activity
While specific biological activity data for this compound are not available, similar compounds with triazolopyrimidine cores have shown:
-
Antioxidant Activity: Potential neuroprotective effects by reducing oxidative stress.
-
Cytotoxicity Against Cancer Cells: Some derivatives exhibit selective cytotoxicity against cancer cell lines.
-
Antiviral and Antimicrobial Activities: Related compounds have shown activity against various pathogens.
Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-{3-phenyl-3H-123triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine | Triazolopyrimidine core, phenyl group, trifluoromethylbenzoyl piperazine substitution | Potential antioxidant, anticancer, and antimicrobial activities |
| 1-{3-(4-chlorophenyl)-3H-123triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine | Similar core but with chlorophenyl and ethylsulfanylbenzoyl substitutions | Exhibits antioxidant, neuroprotective, and anticancer properties |
| 3-Phenyl-3H-123triazolo[4,5-d]pyrimidin-5-amine | Simple phenyl substitution on the triazolopyrimidine core | Potential precursor for further modifications |
Research Findings and Future Directions
Research on compounds with triazolopyrimidine cores highlights their potential in medicinal chemistry. Future studies should focus on synthesizing and characterizing 1-{3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine to explore its specific biological activities and therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume